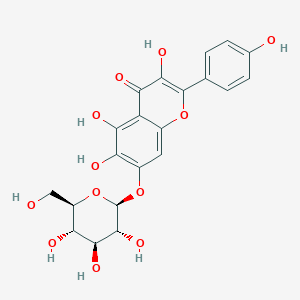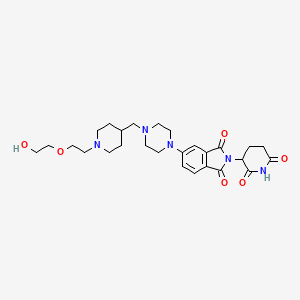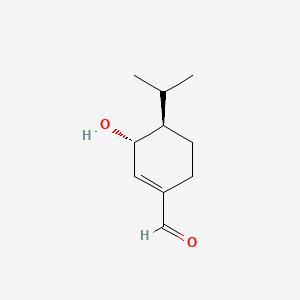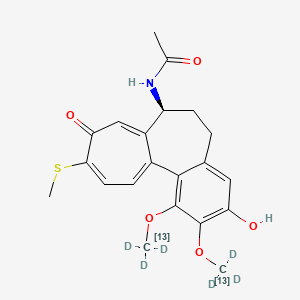
3-Demethyl Thiocolchicine--13C2,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Demethyl Thiocolchicine–13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 3-Demethyl Thiocolchicine molecule . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the selective deuteration and carbon-13 labeling of specific positions within the molecule .
Industrial Production Methods
Industrial production methods for 3-Demethyl Thiocolchicine–13C2,d6 are not widely documented. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and purification processes. The production involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Demethyl Thiocolchicine–13C2,d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
3-Demethyl Thiocolchicine–13C2,d6 has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and quality control of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Demethyl Thiocolchicine–13C2,d6 involves its interaction with specific molecular targets and pathways. The deuterium and carbon-13 labeling allow for precise tracking and quantitation in various biological and chemical processes . The compound’s effects are primarily due to its structural similarity to 3-Demethyl Thiocolchicine, with the isotopic labels providing additional analytical capabilities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Demethyl Thiocolchicine–13C2,d6 include:
3-Demethyl Thiocolchicine: The non-labeled version of the compound.
Thiocolchicine: A related compound with a similar structure but different functional groups.
Colchicine: A well-known compound with similar biological activity but different labeling.
Uniqueness
The uniqueness of 3-Demethyl Thiocolchicine–13C2,d6 lies in its isotopic labeling, which provides enhanced analytical capabilities for tracing and quantitation in research applications. This labeling allows for more precise and accurate studies compared to non-labeled or differently labeled compounds .
Propriétés
Formule moléculaire |
C21H23NO5S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[(7S)-3-hydroxy-10-methylsulfanyl-9-oxo-1,2-bis(trideuterio(113C)methoxy)-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3 |
Clé InChI |
PKYOHQGXPPVIGD-PCMQFHNFSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1O[13C]([2H])([2H])[2H])SC)NC(=O)C)O |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



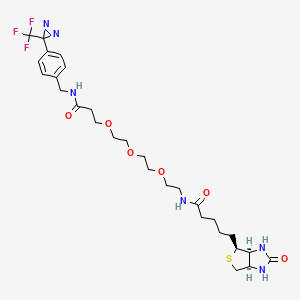

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


